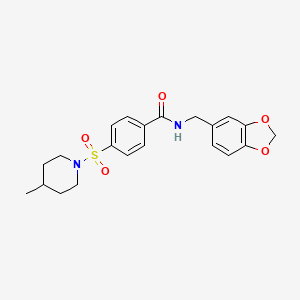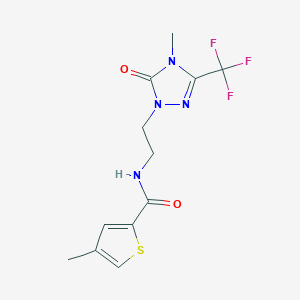![molecular formula C12H16ClNO3 B2706599 methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate CAS No. 757219-83-3](/img/structure/B2706599.png)
methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate” is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate” consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
Esters, such as “methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate”, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile .Aplicaciones Científicas De Investigación
Herbicidal Applications
Methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate derivatives have been investigated for their herbicidal properties. Research on dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, analogs of the mentioned compound, demonstrated significant variations in biological activity based on the position of the chlorine atom on the pyridine ring. These variations influence their post-emergence and pre-emergence herbicidal selectivities. Molecular modeling and experimental studies suggest that conformational preferences and intramolecular hydrogen bonding play a crucial role in determining their biological activity and transport properties (Andrea et al., 1990).
Synthetic Chemistry
This compound is pivotal in synthetic chemistry, especially in the synthesis of heterocyclic compounds. For instance, the preparation of pyrrolo[1,2-a]indoles involved the reaction of 3-methylindol-2-yl ketones and 3(3-methylindol-2-yl)propenoic ester, showcasing the compound's utility in forming complex molecular structures with potential biological activities (Kazembe & Taylor, 1980). Additionally, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its derivatives serve as versatile reagents for preparing polyfunctional heterocyclic systems, demonstrating the broad applicability of such compounds in organic synthesis (Pizzioli et al., 1998).
Anticonvulsant and Antinociceptive Activities
Research has also explored the synthesis of hybrid molecules derived from methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate and its analogs for potential anticonvulsant and antinociceptive activities. These studies aim to develop new therapeutic agents by combining chemical fragments of known antiepileptic drugs, indicating the compound's relevance in medicinal chemistry (Kamiński et al., 2016).
Catalytic Applications
Another area of application is in catalysis, where derivatives of methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate are used as intermediates in the production of industrially important chemicals. For example, the catalytic hydrogenation of dimethyl malonate to 1,3-propanediol involves intermediates related to the compound , highlighting its role in producing valuable monomers for the polymer industry (Zheng et al., 2017).
Propiedades
IUPAC Name |
methyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-8-6-10(11(15)7-13)9(2)14(8)5-4-12(16)17-3/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADNAMZKNBQKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC(=O)OC)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

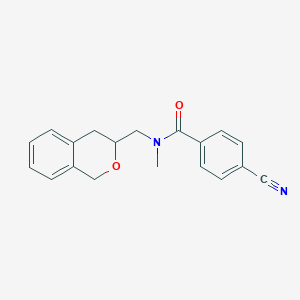
![3-Chloroisothiazolo[5,4-b]pyridine](/img/structure/B2706518.png)
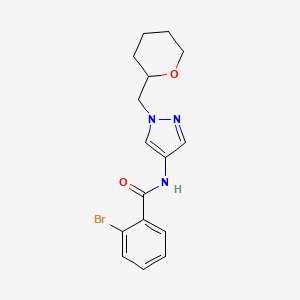
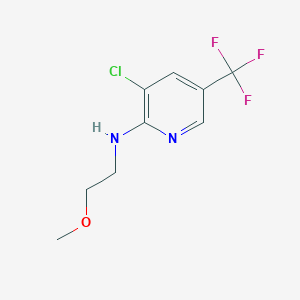
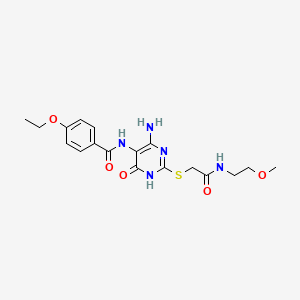
![benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B2706526.png)
![1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea](/img/structure/B2706527.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706528.png)
![1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2706529.png)
![8-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2706531.png)
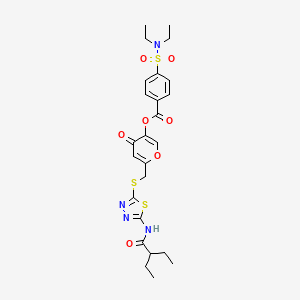
![diethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2706534.png)
